2-(Benzylsulfanyl)-1-phenylethanol
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Overview
Description
2-(Benzylsulfanyl)-1-phenylethanol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a phenylethanol backbone This compound is notable for its unique structural features, which include a sulfanyl group bonded to a benzyl moiety and a hydroxyl group attached to the phenylethanol framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-1-phenylethanol typically involves the reaction of benzyl mercaptan with styrene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the sulfanyl group on the epoxide ring, resulting in the formation of the desired product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method allows for efficient production with high yields and purity. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-(Benzylsulfanyl)ethanol: Similar structure but lacks the phenyl group.
1-Phenylethanol: Lacks the sulfanyl group.
Benzyl mercaptan: Contains the sulfanyl group but lacks the phenylethanol backbone.
Uniqueness: 2-(Benzylsulfanyl)-1-phenylethanol is unique due to the presence of both the benzylsulfanyl and phenylethanol moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
838-67-5 |
---|---|
Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-phenylethanol |
InChI |
InChI=1S/C15H16OS/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChI Key |
PZFGUDPQZCBTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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